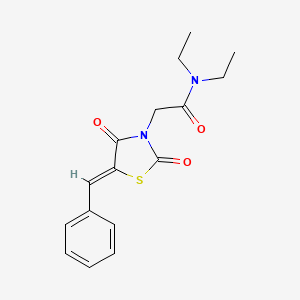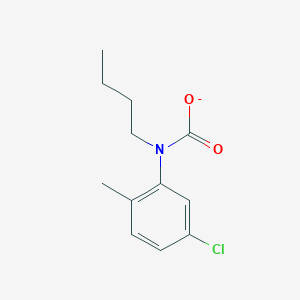}-N-(3-methoxypheny l)acetamide](/img/structure/B12136509.png)
2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(3-methoxypheny l)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-amino-5-4-(tert-butil)fenil}-N-(3-metoxifenil)acetamida es un compuesto orgánico complejo que presenta un anillo de triazol, un grupo tert-butil y un grupo metoxifenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{4-amino-5-4-(tert-butil)fenil}-N-(3-metoxifenil)acetamida típicamente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la formación del anillo de triazol, seguido de la introducción de los grupos tert-butil y metoxifenilo. Las condiciones de reacción a menudo requieren el uso de catalizadores, temperaturas específicas y solventes para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto probablemente involucraría reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia y la rentabilidad. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción sería esencial para mantener una calidad constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{4-amino-5-4-(tert-butil)fenil}-N-(3-metoxifenil)acetamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones varían dependiendo de la transformación deseada, pero a menudo involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol o una amina.
Aplicaciones Científicas De Investigación
2-{4-amino-5-4-(tert-butil)fenil}-N-(3-metoxifenil)acetamida tiene varias aplicaciones en la investigación científica:
Química: Puede utilizarse como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Puede servir como una sonda para estudiar vías biológicas.
Industria: Se puede utilizar en la producción de materiales avanzados con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-{4-amino-5-4-(tert-butil)fenil}-N-(3-metoxifenil)acetamida involucra su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo de triazol y otros grupos funcionales juegan un papel crucial en la unión a estas dianas, modulando su actividad y llevando al efecto biológico o químico deseado.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-amino-5-tert-butil-1,3,4-tiadiazol
- Ácido 4-tert-butilfenilborónico
- Derivados de imidazol
Unicidad
En comparación con compuestos similares, 2-{4-amino-5-4-(tert-butil)fenil}-N-(3-metoxifenil)acetamida destaca por su combinación única de grupos funcionales, que confieren reactividad específica y propiedades de unión. Esto la hace particularmente valiosa para aplicaciones que requieren interacciones moleculares precisas.
Propiedades
Fórmula molecular |
C21H25N5O2S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O2S/c1-21(2,3)15-10-8-14(9-11-15)19-24-25-20(26(19)22)29-13-18(27)23-16-6-5-7-17(12-16)28-4/h5-12H,13,22H2,1-4H3,(H,23,27) |
Clave InChI |
OVAVZJAFAAVPAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B12136426.png)
![5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)

![5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136456.png)
![ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B12136461.png)


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12136485.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12136489.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136502.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136505.png)

![(2Z)-2-(3-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136512.png)

